molecular formula C21H24N2O4 B354572 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940224-24-8

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354572
CAS No.: 940224-24-8
M. Wt: 368.4g/mol
InChI Key: WJBLVJDIXJAFBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzoic acid with dipropylamine to form the dipropylamino derivative. This intermediate is then reacted with phosgene to introduce the carbonyl group, followed by coupling with another benzoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

IUPAC Name

2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLVJDIXJAFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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